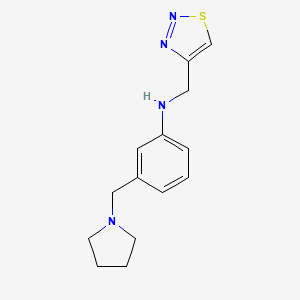

3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Descripción

Propiedades

IUPAC Name |

3-(pyrrolidin-1-ylmethyl)-N-(thiadiazol-4-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S/c1-2-7-18(6-1)10-12-4-3-5-13(8-12)15-9-14-11-19-17-16-14/h3-5,8,11,15H,1-2,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRWVFZHBYQDMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC(=CC=C2)NCC3=CSN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-(Pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHNS

- Molecular Weight : 252.36 g/mol

- CAS Number : 1157064-65-7

The structure consists of a pyrrolidine moiety linked to a thiadiazole and an aniline group, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and pyrrolidine derivatives exhibit significant antimicrobial properties. A study highlighted the activity of various pyrrolidine derivatives against common bacterial strains:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Pyrrolidine Derivatives | Varies | Various |

The minimum inhibitory concentration (MIC) values suggest that this compound is particularly effective against both Gram-positive and Gram-negative bacteria, showing promising potential as an antimicrobial agent .

Antifungal Activity

In addition to antibacterial effects, some studies have reported antifungal activities associated with thiadiazole derivatives. For instance, certain compounds demonstrated effectiveness against Candida albicans with MIC values ranging from 3.125 to 100 mg/mL . The presence of specific substituents on the thiadiazole ring appears to enhance antifungal activity.

Anticancer Activity

Recent investigations into the anticancer properties of thiadiazole derivatives have shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The cytotoxicity of related compounds was evaluated using the MTT assay:

| Compound | IC (µg/mL) | Cancer Cell Line |

|---|---|---|

| 4i (related thiadiazole) | 2.32 | MCF-7 |

| 4e (related thiadiazole) | 5.36 | MCF-7 |

These findings indicate that structural modifications can significantly influence the potency of these compounds against cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Pyrrolidine Ring : Contributes to the interaction with biological targets.

- Thiadiazole Moiety : Enhances the compound's ability to disrupt microbial membranes or interfere with cellular processes.

- Aniline Group : May play a role in receptor binding or modulation of enzyme activity.

Studies suggest that modifications in substituents on these rings can lead to variations in biological efficacy, underscoring the importance of SAR in drug design .

Case Studies

A notable case study involved testing a series of thiadiazole derivatives for their anticancer properties. The results indicated that compounds with specific functional groups exhibited enhanced activity against various cancer cell lines compared to standard treatments like 5-Fluorouracil . The study emphasized the potential for developing new anticancer agents based on these findings.

Aplicaciones Científicas De Investigación

Antifungal Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant antifungal properties. For instance, compounds containing the thiadiazole ring have been synthesized and tested against various fungal strains, including Candida species. These studies indicate that certain derivatives show greater efficacy than standard antifungal agents like fluconazole, with minimum inhibitory concentrations (MIC) below 25 µg/mL .

Case Study: Synthesis and Evaluation of Thiadiazole Derivatives

- Objective : To evaluate the antifungal activity of novel thiadiazole derivatives.

- Methodology : Synthesis of compounds was performed using multistep reactions involving thiadiazole scaffolds.

- Results : Several synthesized compounds displayed potent antifungal activity against Candida albicans and Rhodotorula mucilaginosa, suggesting that modifications to the thiadiazole structure can enhance biological activity .

Antibacterial Activity

In addition to antifungal properties, compounds with similar structural features have been investigated for antibacterial activity. The presence of the pyrrolidine moiety is believed to contribute to enhanced interaction with bacterial targets.

Case Study: Antibacterial Screening

- Objective : To assess the antibacterial efficacy of synthesized derivatives.

- Methodology : Compounds were tested against clinical strains using agar diffusion methods.

- Results : Variations in substituents on the benzene ring influenced antimicrobial potency, with certain derivatives showing promising results compared to conventional antibiotics .

Drug Development Potential

The unique combination of pyrrolidine and thiadiazole in this compound positions it as a candidate for further development in pharmaceutical applications. The ability to modify functional groups around the core structure allows for optimization of its pharmacological properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline:

- Pyrrolidine Ring : Enhances solubility and bioavailability.

- Thiadiazole Moiety : Contributes to biological activity by interacting with specific enzymes or receptors.

Comparación Con Compuestos Similares

3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

- Molecular Formula : C₁₁H₁₃N₃S

- Molecular Weight : 219.31 g/mol

- Key Differences : Replaces the pyrrolidinylmethyl group with an ethyl substituent.

- Implications: Reduced steric bulk and polarity compared to the pyrrolidine analog.

4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

- Molecular Formula : C₁₅H₁₆N₄S

- Molecular Weight : 284.38 g/mol

- Key Differences : Substitutes the thiadiazole with a thiazole ring and introduces a pyrazole-methyl group.

- Increased molecular weight and lipophilicity due to the pyrazole-methyl group may influence membrane permeability .

Imidazolidine and Thiazolidinone Derivatives

- Examples : N-{[3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazol-4-yl]methylene}aniline derivatives ().

- Key Differences: Feature imidazolidine or thiazolidinone cores instead of thiadiazole.

- Implications :

Structural and Functional Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Biological Implications |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₉N₅S* | 301.42* | Pyrrolidinylmethyl, Thiadiazolylmethyl | Enhanced solubility, metabolic stability |

| 3-Ethyl-N-(1,2,3-thiadiazol-4-ylmethyl)aniline | C₁₁H₁₃N₃S | 219.31 | Ethyl, Thiadiazolylmethyl | Reduced steric hindrance |

| 4-(2-Methylthiazol-4-yl)-N-(pyrazole-methyl)aniline | C₁₅H₁₆N₄S | 284.38 | Thiazole, Pyrazole-methyl | Increased lipophilicity |

*Estimated based on structural analogy to and .

Métodos De Preparación

N-Alkylation Procedure

Reagents & Conditions:

The aniline hydrochloride salt is dissolved in acetonitrile (0.3 M), and potassium carbonate (2 equiv) is added as a base. The mixture is stirred at room temperature for 1 hour. Subsequently, the alkyl halide (e.g., 5-chloromethyl-1,2,3-thiadiazole) is added, and the reaction is heated at 70 °C for 18 hours.Workup:

After completion, the reaction mixture is evaporated to dryness, dissolved in ethyl acetate, and washed sequentially with aqueous NaOH (1 M), saturated NaHCO3, and brine. The organic layer is dried over MgSO4, filtered, and concentrated.Purification:

The crude product is purified by flash column chromatography using a gradient of hexane/ethyl acetate (from 10:1 to 1:3).

This procedure efficiently installs the 1,2,3-thiadiazol-4-ylmethyl group on the aniline nitrogen.

Urea Formation (Optional Intermediate Step)

Reagents & Conditions:

The N-alkylated amine is dissolved in dichloromethane (0.12 M), and ethyl isocyanatoacetate (1 equiv) is added. The mixture is stirred at room temperature for 2–18 hours.Workup and Purification:

The solvent is evaporated, and the product is purified by flash chromatography (hexane/ethyl acetate, 10:1 to 1:5).

This step can be used to introduce urea linkages for structural analogues or intermediates.

Nitro Group Reduction (If Applicable)

Reagents & Conditions:

Nitrobenzylamine intermediates are dissolved in anhydrous methanol (0.065 M). Pd/C (10%, 5 mol%) and ZnBr2 (1 equiv) are added, and the mixture is flushed with hydrogen gas three times. The reaction is stirred at room temperature for 18 hours.Workup:

The mixture is filtered through Celite, and the solvent is removed under reduced pressure. The crude amine is used directly in subsequent steps.

This reduction is critical when nitro-substituted intermediates are used, converting them to the corresponding anilines.

Amide Bond Formation for Pyrrolidine Attachment

Reagents & Conditions:

The carboxylic acid derivative (1 equiv) is dissolved in DCM (0.075 M), followed by addition of the pyrrolidine analogue (2.5 equiv) and DIPEA (3 equiv). The mixture is stirred at room temperature for 30 minutes, cooled to 0 °C, and propanephosphonic acid anhydride (T3P, 1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature overnight.Workup and Purification:

Solvent is removed under vacuum, and the crude product is purified by preparative HPLC (H2O/MeCN + 0.1% TFA).

This coupling method is notable for its protecting-group-free approach and high efficiency in forming amide bonds with minimal side reactions such as dimerization.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

The order of synthetic steps is critical. For example, reduction of nitro groups is best performed before amide coupling to avoid catalyst poisoning and side reactions.

The use of propanephosphonic acid anhydride (T3P) as a coupling reagent enables efficient amide bond formation without the need for protecting groups, minimizing side reactions such as aniline dimerization.

Alkylation reactions require careful control of base equivalents and temperature to maximize yield and minimize side products.

Purification by flash chromatography and preparative HPLC ensures high purity (>95%) of the final compound, which is essential for biological activity studies.

Attempts to modify the heterocyclic substituents (e.g., replacing bromophenyl with thiomethylphenyl) have been explored to improve binding affinity in related compounds, indicating the synthetic route’s flexibility.

Q & A

Q. What are the key synthetic routes for 3-(pyrrolidin-1-ylmethyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via multi-step reactions involving:

-

Protecting group strategies : For example, N-Pbf (pentamethylbenzofuran-2-sulfonyl) removal under acidic conditions (TFA) to generate intermediates ().

-

Coupling reactions : Amide bond formation between pyrrolidin-1-ylmethyl and thiadiazole moieties, monitored by HPLC (retention times: ~14–21 min) ().

-

Purification : Silica gel chromatography or recrystallization (mp 72–74°C for related analogs) ().

-

Characterization :

-

HPLC : Retention times (e.g., 20.38 min for [(R)-23c], 21.40 min for [(S)-23c]) to resolve stereoisomers ().

-

NMR : Key signals include δ 7.2–7.4 ppm (aromatic H), δ 3.5–4.0 ppm (CH₂-N), and δ 2.5–3.0 ppm (pyrrolidine CH₂) ().

-

Mass spectrometry : ESI-MS m/z 1267.7 [M+1]+ for structurally similar compounds ().

Table 1 : Representative Analytical Data for Analogous Compounds ()

Compound HPLC Retention Time (min) Key -NMR Peaks (δ, ppm) Yield (%) [(R)-23c] 20.38 7.35 (aromatic), 3.8 (N-CH₂) 38 [(S)-23c] 21.40 7.33 (aromatic), 3.7 (N-CH₂) 38 NF1058 analog N/A 7.4 (aromatic), 2.8 (pyrrolidine) N/A

Q. What spectroscopic methods are critical for confirming structural integrity?

- Methodological Answer :

- - and -NMR : Assign proton environments (e.g., aromatic, aliphatic) and carbon types (e.g., sp² vs. sp³). Discrepancies in δ values between batches may indicate impurities or stereochemical variations ().

- IR Spectroscopy : Confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=N in thiadiazole at ~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₆₇H₇₈Cl₂N₁₂O₇S in ).

Advanced Research Questions

Q. How can stereoisomerism in 3-(pyrrolidin-1-ylmethyl) analogs be resolved, and what are the implications for bioactivity?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol gradients to separate enantiomers (e.g., [(R)-23c] and [(S)-23c] in ).

- Circular Dichroism (CD) : Assign absolute configuration by comparing experimental CD spectra with computational models.

- Bioactivity Testing : Stereochemistry impacts binding affinity. For example, NF1058 (pyrrolidin-1-ylmethyl analog) shows IC₅₀ = 8.0 µM for Ca²⁺-ATPase inhibition, suggesting stereospecific interactions ().

Q. How can conflicting spectral data from different studies be reconciled?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with structurally similar compounds (e.g., δ 7.4 ppm for aromatic protons in vs. δ 7.3 ppm in ).

- Solvent/Concentration Effects : Shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Dynamic Effects : Rotamers in pyrrolidine or thiadiazole groups may cause splitting (e.g., variable δ 2.5–3.5 ppm for CH₂-N) ().

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Methodological Answer :

-

Reagent Stoichiometry : Adjust molar ratios (e.g., 1:1.2 for amine:thiadiazole coupling to avoid dimerization).

-

Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., azo coupling in ).

-

Catalyst Screening : Use Pd/C or CuI for cross-coupling steps ().

Table 2 : Yield Optimization Parameters ()

Parameter Optimal Range Impact on Yield Reaction Temperature 0–25°C Prevents decomposition Catalyst Loading 5–10 mol% Maximizes coupling efficiency Reaction Time 12–24 hrs Ensures completion

Q. How does the pyrrolidin-1-ylmethyl group influence structure-activity relationships (SAR)?

- Methodological Answer :

- Binding Affinity : The pyrrolidine moiety enhances hydrophobic interactions in targets like Ca²⁺-ATPase (IC₅₀ = 8.0 µM for NF1058 vs. >20 µM for non-pyrrolidine analogs) ().

- Solubility : The basic pyrrolidine nitrogen improves aqueous solubility at physiological pH.

- Synthetic Modifications : Replace pyrrolidine with morpholine (see ) or piperidine to study steric/electronic effects.

Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for analogs?

- Methodological Answer :

- Assay Standardization : Ensure consistent protocols (e.g., ATPase activity measured via malachite green assay in vs. fluorometric assays).

- Control Compounds : Use reference inhibitors (e.g., thapsigargin for Ca²⁺-ATPase) to normalize data.

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., 1.3 µM for NF1442 vs. 8.0 µM for NF1058) to identify substituent effects ().

Key Recommendations for Researchers

- Prioritize chiral resolution early in synthesis to avoid downstream reproducibility issues.

- Use orthogonal analytical methods (HPLC, NMR, HRMS) to validate structural claims.

- Reference high-quality journals (e.g., Molecules, Acta Crystallographica) over vendor catalogs for reliable data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.